molecular formula C11H16N2O4 B8371552 [2-(3-Methoxy-4-nitrophenoxy)ethyl]dimethylamine

[2-(3-Methoxy-4-nitrophenoxy)ethyl]dimethylamine

Cat. No. B8371552
M. Wt: 240.26 g/mol
InChI Key: IZQQACFTGBBLQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481568B2

Procedure details

N,N-Dimethylethanolamine (0.80 g, 9.0 mmol) was added to a mixture of powdered KOH (0.50 g, 9.0 mmol) and Aliquat 336 (0.36 g, 0.9 mmol) and the resulting mixture was stirred for 5 minutes at 80° C. Then 4-fluoro-2-methoxy-1-nitrobenzene (1.28 g, 7.5 mmol) was added, and stirring proceeded at this temperature for 30 minutes. The mixture was cooled and partitioned between methylene chloride (80 mL) and dilute aqueous HCl (50 mL), and the organic layer was extracted with dilute aqueous HCl (2×50 mL). The combined aqueous phases were washed with methylene chloride (3×75 mL), basified (3N NaOH), and extracted with methylene chloride (3×75 mL). The combined organic extracts were washed with water (3×100 mL), dried (MgSO4), and evaporated, providing 1.1 g as a yellow oil, in 62% yield: 1H NMR (CDCl3) δ 2.34 (s, 6H), 2.75 (t, J=5.5 Hz, 2H), 3.93 (s, 3H), 4.12 (t, J=5.5 Hz, 2H), 6.51 (dd, J=9.1 Hz, J=2.5 Hz, 1H), 6.60 (d, J=2.5 Hz, 1H), 8.00 (d, J=9.1 Hz, 1H).
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
catalyst
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:6])[CH2:3][CH2:4][OH:5].[OH-].[K+].F[C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[C:12]([O:19][CH3:20])[CH:11]=1>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-]>[CH3:20][O:19][C:12]1[CH:11]=[C:10]([CH:15]=[CH:14][C:13]=1[N+:16]([O-:18])=[O:17])[O:5][CH2:4][CH2:3][N:2]([CH3:6])[CH3:1] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
CN(CCO)C
Name
Quantity
0.5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0.36 g
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Step Two
Name
Quantity
1.28 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)[N+](=O)[O-])OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 5 minutes at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
proceeded at this temperature for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
partitioned between methylene chloride (80 mL) and dilute aqueous HCl (50 mL)
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted with dilute aqueous HCl (2×50 mL)
WASH
Type
WASH
Details
The combined aqueous phases were washed with methylene chloride (3×75 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (3×75 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
providing 1.1 g as a yellow oil

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
COC=1C=C(OCCN(C)C)C=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.